2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
The compound “2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the design and synthesis of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2
. This indicates the presence of 12 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Scientific Research Applications
Antiproliferative Activity
Research has shown that pyridine linked with various substituted thiazole hybrids can exhibit promising antiproliferative activity against several cancer cell lines, including liver carcinoma and breast cancer. This suggests potential applications of similar compounds in cancer research and therapy (Alaa M. Alqahtani, A. Bayazeed, 2020).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, showing significant potential. This points towards the use of related compounds in the development of antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (K. Chkirate et al., 2019).
Anti-Lung Cancer Activity
Studies on fluoro-substituted compounds related to the query chemical have demonstrated anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This emphasizes the potential for developing targeted cancer therapies using structurally related compounds (A. G. Hammam et al., 2005).
Imaging and Diagnostic Applications
Certain pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), suggesting their use in imaging studies for neuroinflammatory and neurodegenerative diseases through PET scans (F. Dollé et al., 2008).
Insecticidal Assessment
Research into heterocycles incorporating a thiadiazole moiety has indicated potential insecticidal properties against pests such as the cotton leafworm. This suggests that compounds with similar structures could be developed into new insecticides (A. Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to target thec-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Biochemical Pathways
Given that similar compounds target c-met kinase , it can be inferred that the compound might affect pathways regulated by this kinase. These could include pathways involved in cell growth and differentiation, wound healing, and tissue regeneration.
Result of Action
Similar compounds have shown moderate to good antitumor activities . For instance, one compound showed remarkable cytotoxicity against A549, H460, and HT-29 cell lines .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-5-1-2-6-17(16)25-13-18(24)21-8-9-23-12-15(11-22-23)14-4-3-7-20-10-14/h1-7,10-12H,8-9,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNFZCVXOASERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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